
phenyl N-(3-chloro-4-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(3-chloro-4-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group attached to a carbamate moiety, which is further substituted with 3-chloro-4-fluorophenyl The molecular formula of this compound is C13H9ClFNO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(3-chloro-4-fluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3-chloro-4-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-(3-chloro-4-fluorophenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted carbamates, while oxidation and reduction reactions can produce different carbamate derivatives or amines.
Aplicaciones Científicas De Investigación
Phenyl N-(3-chloro-4-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of phenyl N-(3-chloro-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Phenyl N-(3-chloro-4-fluorophenyl)carbamate can be compared with other similar compounds, such as:
- Phenyl N-(4-chloro-3-fluorophenyl)carbamate
- Phenyl N-(3-chloro-2-fluorophenyl)carbamate
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9ClFNO2 |
|---|---|
Peso molecular |
265.67 g/mol |
Nombre IUPAC |
phenyl N-(3-chloro-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-8-9(6-7-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Clave InChI |
UYMCNKBLWIZQGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


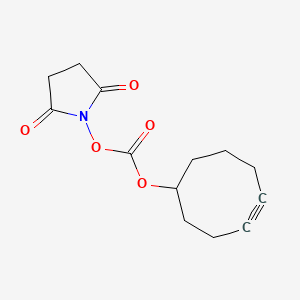




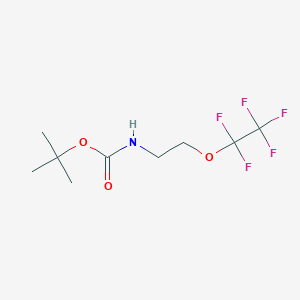
![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
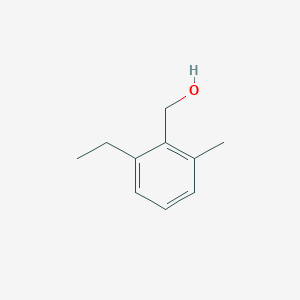
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)


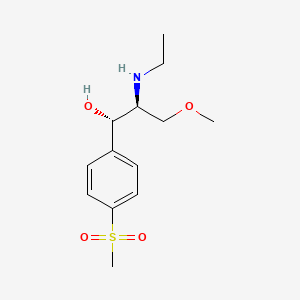
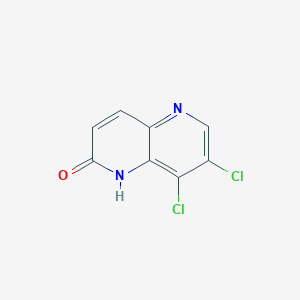
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
